m-Nitro-N-octadecylbenzamide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-nitro-N-octadecylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGMGVISROGRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149050 | |
| Record name | N-Octadecyl m-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109799-65-7 | |
| Record name | N-Octadecyl m-nitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109799657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octadecyl m-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of M Nitro N Octadecylbenzamide
Reactivity of the Nitro Group in Nitroaromatic Amides
The nitro group (-NO₂) profoundly impacts the electronic properties of the benzamide (B126) structure. By withdrawing electron density from the aromatic ring through both inductive and resonance effects, it renders the ring electron-deficient. This electronic modification is the basis for the characteristic reactivity of the nitroaromatic portion of the molecule, including its susceptibility to reduction and its influence on substitution reactions.
Photoreduction Pathways of Nitroaromatic Compounds
Nitroaromatic compounds are known to undergo reduction upon exposure to light, a process known as photoreduction. These reactions can proceed through various mechanisms, often involving the generation of highly reactive intermediates. For instance, studies have shown that under ultraviolet or even natural sunlight irradiation, the excited state of a nitroaromatic molecule can be reduced, often facilitated by a hydrogen-donating solvent or other present molecules. researchgate.net
One proposed pathway involves the initial excitation of the nitro compound, followed by hydrogen atom abstraction from a suitable donor, leading to the formation of a nitroso intermediate. This intermediate can then undergo further reduction to a hydroxylamine (B1172632) and ultimately to an amine. rsc.org In some systems, particularly in the presence of certain sensitizers or substrates, the generation of hydrated electrons can be a key step, which then act as powerful reducing agents for the nitroaromatic compound. researchgate.net
For m-Nitro-N-octadecylbenzamide, these pathways suggest that irradiation could lead to the stepwise reduction of the nitro group to form m-nitroso-N-octadecylbenzamide, m-(hydroxyamino)-N-octadecylbenzamide, and finally m-Amino-N-octadecylbenzamide. The specific products and efficiency would depend on factors such as the solvent, wavelength of light, and presence of other reactive species.
Electrochemical Reduction Mechanisms
The nitro group is readily reducible by electrochemical methods, a process that has been extensively studied. The reduction of nitroaromatic compounds typically occurs in a series of steps involving the transfer of electrons and protons. The generally accepted mechanism for the reduction of a nitroarene to an aniline (B41778) derivative involves a six-electron, six-proton process. dtic.mil
The reaction proceeds through several stable intermediates. The initial two-electron reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-NO). acs.org This species is more easily reduced than the starting nitro compound, so it rapidly undergoes another two-electron reduction to form a hydroxylamine (Ar-NHOH). dtic.milmdpi.com The final step is a further two-electron reduction of the hydroxylamine to yield the corresponding amine (Ar-NH₂). mdpi.com
Applying this to this compound, the electrochemical reduction would proceed as follows:
Table 1: Electrochemical Reduction Pathway of this compound
| Step | Reactant | Product | Electrons Transferred |
|---|---|---|---|
| 1 | This compound | m-Nitroso-N-octadecylbenzamide | 2e⁻ |
| 2 | m-Nitroso-N-octadecylbenzamide | m-(Hydroxyamino)-N-octadecylbenzamide | 2e⁻ |
| 3 | m-(Hydroxyamino)-N-octadecylbenzamide | m-Amino-N-octadecylbenzamide | 2e⁻ |
| Overall | This compound | m-Amino-N-octadecylbenzamide | 6e⁻ |
The precise reduction potentials and the stability of the intermediates can be influenced by the pH of the medium, the electrode material, and the solvent system used. acs.orgmdpi.com
Nucleophilic Substitution Reactions Involving the Nitro Group
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of a leaving group on the aromatic ring. chemistrysteps.com This activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the nitro group is in a meta position relative to the amide group and the other ring hydrogens. A meta-positioned nitro group cannot directly delocalize the negative charge of an intermediate formed by nucleophilic attack at the ortho or para positions. libretexts.org Consequently, its ability to activate the ring for SNAr is significantly weaker compared to an ortho or para-positioned nitro group. libretexts.org For a typical SNAr reaction to occur, a good leaving group (such as a halide) would need to be present on the ring, which is not the case for this molecule. Therefore, this compound is not expected to be highly reactive towards standard SNAr reactions.
However, other types of nucleophilic substitution, such as Vicarious Nucleophilic Substitution (VNS), can occur on nitroarenes, allowing for the substitution of hydrogen atoms. These reactions typically involve nucleophiles that carry a leaving group.
Reductive Cross-Coupling of Nitroarenes for N-Substituted Arylamines
Traditional synthesis of substituted amines often involves the reduction of a nitroarene to an aniline, followed by a separate coupling reaction. Modern synthetic methods have been developed that utilize nitroarenes directly in reductive cross-coupling reactions to form C-N bonds, improving step economy. rsc.org These reactions use the nitro group as a precursor to the amine functionality in a single pot.
Various catalytic systems, employing transition metals like iron or main-group elements like phosphorus, can achieve this transformation. scientificupdate.commit.edu For example, a nitroarene can be coupled with a boronic acid in the presence of a phosphorus-based catalyst and a silane (B1218182) reductant to yield a diarylamine. organic-chemistry.org This approach bypasses the need for pre-reduction of the nitro group. mit.edu
This compound could serve as a substrate in such reactions. For instance, its reductive coupling with an arylboronic acid could potentially yield an N-aryl-m-amino-N-octadecylbenzamide derivative. These methods are valuable as they often exhibit broad functional group tolerance, allowing complex molecules to be synthesized more efficiently. rsc.org
Reactivity of the Amide Linkage in this compound
The amide bond (-CO-NH-) is a robust functional group, central to the structure of peptides and many synthetic polymers. Its stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. However, under certain conditions, this linkage can be cleaved.
Hydrolysis and Degradation Pathways
Amides, including N-substituted benzamides, can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction is typically slow and requires harsh conditions, such as heating in the presence of strong acids or bases. arkat-usa.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the amide is first protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating the amine as its ammonium (B1175870) salt and forming the carboxylic acid. rsc.org For this compound, acid hydrolysis would yield m-nitrobenzoic acid and octadecylammonium ion.
Base-Promoted Hydrolysis: Under strong basic conditions (e.g., refluxing NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion (R-NH⁻) as the leaving group. The amide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are the carboxylate salt and the free amine. acs.orgresearchgate.net In this case, the products would be sodium m-nitrobenzoate and octadecylamine (B50001).
Secondary amides, such as this compound, can be quite resistant to hydrolysis, often requiring prolonged heating under vigorous conditions to achieve cleavage. researchgate.net
Beyond chemical hydrolysis, biological degradation pathways exist. Microbial enzymes can catabolize aromatic compounds, although amides are generally persistent. Metabolic pathways could potentially involve initial hydroxylation of the aromatic ring or the alkyl chain, followed by further degradation. nih.gov
Functionalization Reactions at the Amide Nitrogen
The nitrogen atom of the amide group in this compound is generally considered unreactive nucleophilically due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, a phenomenon known as amide resonance. However, functionalization can be achieved under specific conditions.
Typically, N-alkylation or N-arylation of a secondary amide requires deprotonation with a strong base (e.g., sodium hydride) to form the corresponding amidate anion, which is a much stronger nucleophile. This activated intermediate can then react with electrophiles. The presence of the electron-withdrawing nitro group on the benzoyl moiety would slightly increase the acidity of the N-H bond, potentially facilitating deprotonation compared to a non-substituted benzamide.
Reactions could include:
N-Alkylation: Reaction with alkyl halides after deprotonation.
N-Acylation: Introduction of a second acyl group to form an imide.
N-Heteroatom Bond Formation: Reactions with electrophilic halogen, sulfur, or phosphorus reagents.
Without specific experimental data for this compound, a definitive table of reaction conditions and yields cannot be provided.
Radical-Promoted C(sp³)–H Functionalization Mediated by Amidyl Radicals
The generation of an amidyl radical from the N–H bond of this compound is a plausible pathway for further functionalization. Amidyl radicals can be formed via hydrogen atom transfer (HAT) from the amide N–H bond, often initiated by photoredox catalysis or other radical initiators.
Once formed, the nitrogen-centered amidyl radical could, in principle, mediate the functionalization of C(sp³)–H bonds. A common pathway is an intramolecular HAT, often referred to as a Hofmann–Löffler–Freytag-type reaction. In the case of this compound, the amidyl radical could abstract a hydrogen atom from the octadecyl chain. The selectivity of this intramolecular HAT is typically governed by the favorability of the resulting transition state, with 1,5-HAT (involving the δ-carbon) and 1,6-HAT (involving the ε-carbon) being the most common due to the stability of the six- and seven-membered ring transition states, respectively.
This would generate a carbon-centered radical on the octadecyl chain, which could then be trapped by various radical acceptors or undergo oxidation to a carbocation for further reactions. The general field of radical-mediated C(sp³)–H functionalization is an active area of research, but its application to this specific substrate has not been reported. nih.govnih.govchemrxiv.orgresearchgate.net
Table 1: Plausible Steps in Amidyl Radical-Mediated C–H Functionalization
| Step | Description | Intermediate Species |
| 1. Initiation | Homolytic cleavage of the N–H bond. | m-Nitro-N-octadecylbenzamidyl radical |
| 2. Propagation | Intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT). | Carbon-centered radical on the octadecyl chain |
| 3. Termination/Functionalization | Radical trapping or redox reaction. | Functionalized this compound |
Influence of the Octadecyl Chain on Reactivity
The long, flexible, and nonpolar octadecyl (C18) chain significantly influences the physical properties of this compound, rendering it highly lipophilic and likely poorly soluble in polar solvents. This has several implications for its chemical reactivity:
Solubility and Reaction Medium: Reactions would necessitate the use of nonpolar organic solvents, which can affect reaction rates and equilibria compared to polar solvents.
Steric Hindrance: The bulky alkyl chain could sterically hinder reactions at the amide or the aromatic ring, although its flexibility may mitigate this effect to some extent.
Intramolecular Reactions: The chain provides numerous C(sp³)–H bonds that are potential sites for intramolecular reactions, such as the radical HAT described in section 3.2.3. The length of the chain allows for the formation of various macrocyclic transition states, potentially leading to a mixture of products if selectivity is not controlled.
Self-Assembly: In certain solvents, the amphiphilic nature of the molecule (polar head group, nonpolar tail) could lead to aggregation or self-assembly, which might influence the accessibility of reactive sites.
Mechanistic Investigations of Selective Transformations
Computational Studies on Reaction Energetics and Transition States
No specific computational studies on this compound were found in the literature. However, modern computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to investigate its reactivity. researchgate.netmdpi.com
Such studies could theoretically:
Calculate the bond dissociation energy (BDE) of the N–H bond to predict the feasibility of amidyl radical formation.
Model the transition states for intramolecular HAT along the octadecyl chain to predict the regioselectivity of C–H functionalization.
Analyze the electronic effects of the m-nitro group on the geometry and reactivity of the amide functionality.
Determine the energy profiles for potential reactions, including activation energies and reaction enthalpies, to predict the most likely pathways.
Table 2: Theoretical Parameters Amenable to Computational Study
| Parameter | Significance |
| N–H Bond Dissociation Energy | Predicts ease of amidyl radical formation. |
| Transition State Energies for HAT | Predicts regioselectivity of C–H abstraction. |
| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor sites for reactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts reactivity in cycloaddition and other orbital-controlled reactions. |
Experimental Techniques for Mechanism Elucidation
Should research on this compound be undertaken, a variety of experimental techniques could be employed to elucidate reaction mechanisms:
Kinetic Studies: Monitoring reaction rates under different concentrations of reactants and catalysts can help determine the reaction order and rate law.
Isotope Labeling: Using deuterated substrates (e.g., at specific positions on the octadecyl chain) can reveal whether a particular C–H bond is broken in the rate-determining step, a key method for investigating HAT mechanisms.
Intermediate Trapping: Adding a radical scavenger (like TEMPO) or other trapping agents can help detect and identify transient radical or ionic intermediates.
Spectroscopic Analysis: Techniques like in-situ IR or NMR spectroscopy can be used to monitor the appearance of intermediates and products over the course of a reaction. Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to detect and characterize radical species like the proposed amidyl radical.
Cross-over Experiments: Running a reaction with a mixture of two similar but distinguishable substrates can determine whether reactive fragments are exchanged, indicating an intermolecular versus intramolecular pathway.
Advanced Spectroscopic Characterization and Structural Elucidation of M Nitro N Octadecylbenzamide
Vibrational Spectroscopy Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of m-Nitro-N-octadecylbenzamide by probing the vibrational modes of its constituent functional groups. The resulting spectra are characteristic of the molecule's structural features, including the aromatic ring, the nitro group, the secondary amide linkage, and the long alkyl chain.
Characteristic Vibrational Modes of Nitro and Amide Groups
The vibrational spectrum of this compound is dominated by the characteristic absorption bands of the amide and nitro functional groups. These groups give rise to strong, identifiable peaks that are fundamental for structural confirmation.
The amide group exhibits several key vibrational modes. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. The highly characteristic C=O stretching vibration, known as the Amide I band, is observed as a very strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, which results from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹.
The nitro group (NO₂) also presents distinct and strong absorption bands. The asymmetric stretching vibration of the N=O bonds is one of the most intense bands in the spectrum, typically located in the 1500-1570 cm⁻¹ range. researchgate.net The symmetric stretching vibration appears as a strong band in the 1300-1370 cm⁻¹ region. researchgate.net The presence of these two intense bands is a clear indicator of the nitro functionality. In nitroaromatic compounds, the positions of these bands can be influenced by the substitution pattern on the benzene (B151609) ring. nih.gov
Below is a table summarizing the expected characteristic vibrational frequencies for these groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Strong |
| Nitro | Asymmetric N=O Stretch | 1500 - 1570 | Very Strong |
| Nitro | Symmetric N=O Stretch | 1300 - 1370 | Strong |
Influence of Alkyl Chain on Spectral Signatures
The long N-octadecyl substituent, a C₁₈ alkyl chain, introduces its own set of vibrational signatures to the spectrum of this compound. While the amide and nitro group vibrations are often the most diagnostic, the alkyl chain's absorptions are prominent and confirm its presence.
The most noticeable contributions from the octadecyl chain are the C-H stretching vibrations, which appear as strong, sharp bands in the 2850-3000 cm⁻¹ region. mdpi.com Specifically, the asymmetric and symmetric stretching modes of the methylene (B1212753) (-CH₂-) groups are typically found near 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The corresponding methyl (-CH₃) group stretches occur at slightly higher frequencies.
Additionally, the alkyl chain produces characteristic bending (scissoring) vibrations for the methylene groups, which are observed around 1465 cm⁻¹. The presence of a long chain is often confirmed by a rocking mode progression of bands in the 720-730 cm⁻¹ range in the solid-state spectrum, which arises from the collective in-phase rocking motion of the methylene groups in a crystalline or ordered environment. The size of the N-substituted alkyl group can significantly influence the hydration dynamics and intermolecular interactions of the amide group, which may cause subtle shifts in the Amide I and II band positions. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The aromatic region of the spectrum is characteristic of a 1,3-disubstituted benzene ring. The nitro group, being a strong electron-withdrawing group, and the amide group both deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values). The proton situated between the two substituents is expected to be the most deshielded. The protons of the long octadecyl chain will appear in the upfield region of the spectrum. The N-H proton of the secondary amide typically appears as a broad singlet in the range of 7.5-8.5 ppm, and its chemical shift can be concentration and solvent dependent. libretexts.org
A predicted assignment for the ¹H NMR spectrum is detailed in the table below.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic C-H | 7.5 - 8.5 | Multiplet (m) | 4H |
| Amide N-H | 7.5 - 8.5 | Broad Singlet (br s) | 1H |
| α-Methylene (-NH-CH₂-) | 3.3 - 3.5 | Triplet of doublets (td) or Quartet (q) | 2H |
| Bulk Methylene (-(CH₂)₁₅-) | 1.2 - 1.4 | Broad Multiplet (br m) | 30H |
| β-Methylene (-NH-CH₂-CH₂-) | 1.5 - 1.7 | Multiplet (m) | 2H |
| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is typically found in the 165-175 ppm range. The aromatic carbons exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the amide substituent. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded. The numerous methylene carbons of the octadecyl chain will produce a series of closely spaced signals in the upfield region, typically between 20-40 ppm, with the terminal methyl carbon being the most shielded. libretexts.org
An expected assignment for the ¹³C NMR spectrum is shown in the following table.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Aromatic C-NO₂ (ipso) | 147 - 150 |
| Aromatic C-CONH (ipso) | 133 - 136 |
| Aromatic C-H | 120 - 135 |
| α-Methylene (-NH-CH₂-) | 39 - 42 |
| Bulk Methylene (-(CH₂)₁₆-) | 22 - 32 |
| Terminal Methyl (-CH₃) | 13 - 15 |
Advanced NMR Techniques (2D NMR, Solid-State NMR)
To confirm the assignments from 1D NMR spectra and gain deeper structural insights, advanced NMR techniques are employed.
2D NMR: Techniques like COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the α-methylene protons and the β-methylene protons of the octadecyl chain, and tracing the connectivity within the aromatic spin system. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate each proton with its directly attached carbon (HSQC) and with carbons two to three bonds away (HMBC). This would definitively link the proton assignments to the carbon skeleton, confirming the structure. These techniques are particularly useful for unambiguously assigning the complex aromatic signals. nih.gov
Solid-State NMR (SSNMR): For a molecule with a long, flexible alkyl chain like this compound, SSNMR can provide unique information about the conformation, packing, and dynamics in the solid state. acs.org ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments can yield high-resolution spectra of the solid material, revealing information about molecular packing through subtle changes in chemical shifts compared to the solution state. Furthermore, techniques like ¹H-¹³C dipolar coupling measurements can provide constraints on the orientation and mobility of the alkyl chain and the amide group within the crystal lattice. rsc.orgrsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₂₅H₄₂N₂O₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of this compound under mass spectrometry is dictated by the presence of its distinct functional groups: the nitroaromatic ring, the amide linkage, and the long octadecyl alkyl chain. The primary fragmentation pathways are predictable based on the established behavior of amides and nitroaromatic compounds. libretexts.orgmiamioh.edulibretexts.org
A key fragmentation event for N-alkyl amides is the α-cleavage adjacent to the carbonyl group. libretexts.org This would involve the cleavage of the bond between the carbonyl carbon and the nitrogen-bearing octadecyl group, or the bond between the carbonyl carbon and the phenyl ring. Another significant fragmentation pathway is cleavage at the C-N bond of the amide linkage. The long octadecyl chain is expected to undergo characteristic fragmentation, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The nitroaromatic portion of the molecule can undergo characteristic losses of NO (30 amu) and NO₂ (46 amu). miamioh.edunih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 418 | [C₂₅H₄₂N₂O₃]⁺ | Molecular Ion (M⁺) |
| 267 | [C₁₈H₃₇NH]⁺ | Cleavage of the CO-NH bond |
| 150 | [NO₂C₆H₄CO]⁺ | α-cleavage, loss of octadecylamino radical |
| 120 | [C₆H₄CO]⁺ | Loss of NO₂ from the m-nitrobenzoyl cation |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
Note: The data in this table is predictive and based on the general fragmentation patterns of related chemical structures. Actual experimental data may vary.
X-ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into crystal packing, intermolecular forces, and molecular conformation. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be inferred from the known principles governing long-chain N-alkyl amides and aromatic compounds. nih.gov
Crystal Packing and Unit Cell Parameters
The crystal packing of this compound is expected to be dominated by the segregation of its polar and nonpolar moieties. The long, nonpolar octadecyl chains are likely to pack together in an ordered, parallel fashion, maximizing van der Waals interactions. This typically results in a layered structure, with bilayers of interdigitated or non-interdigitated alkyl chains separated by layers of the polar nitrobenzamide headgroups. Such amphiphilic molecules often crystallize in monoclinic or orthorhombic space groups. The specific unit cell parameters (a, b, c, α, β, γ) would be dependent on the precise packing arrangement achieved to optimize intermolecular forces.
Intermolecular Interactions in the Crystalline State
The solid-state structure of this compound would be stabilized by a network of different intermolecular interactions.
Hydrogen Bonding: The most significant directional interaction is expected to be the hydrogen bond between the amide N-H donor and the carbonyl O=C acceptor of a neighboring molecule (N-H···O=C). These interactions typically lead to the formation of infinite chains or cyclic dimers, which are common motifs in the crystal structures of amides. nih.govresearchgate.net
Dipole-Dipole Interactions: The polar nitro (NO₂) and amide (C=O) groups introduce significant dipole moments, leading to dipole-dipole interactions that influence the arrangement of the aromatic headgroups.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although this can be influenced or hindered by the steric bulk and electrostatic effects of the nitro group.
Conformational Analysis in the Solid State
Conformational analysis focuses on the spatial arrangement of atoms in a molecule. lumenlearning.comlibretexts.orgchemistrysteps.com In the solid state, molecules adopt a low-energy conformation that allows for efficient crystal packing.
Alkyl Chain Conformation: The octadecyl chain is expected to adopt a fully extended, all-trans (zigzag) conformation, as this minimizes steric strain and allows for the most effective van der Waals packing.
Amide Group Planarity: The amide group (C-CO-NH-C) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.
Electronic Spectroscopy (UV-Vis) and Excited State Dynamics
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy molecular orbital to a higher-energy one. wikipedia.org
Absorption Characteristics of Nitroaromatic Systems
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its nitroaromatic chromophore. The primary electronic transitions in such systems are π→π* and n→π*. libretexts.orgbartleby.com
π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, these transitions are associated with the conjugated π-system of the benzene ring, the carbonyl group, and the nitro group. The presence of the electron-withdrawing nitro group and the carbonyl group is expected to cause a bathochromic (red) shift of the benzene π→π* bands to longer wavelengths. acs.orgresearchgate.net
n→π Transitions:* These are lower-intensity absorptions that involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carbonyl group) to an antibonding π* orbital. libretexts.orgbartleby.com These transitions typically appear as a shoulder on the more intense π→π* absorption band.
The solvent environment can influence the position of these absorption bands. Polar solvents tend to cause a hypsochromic (blue) shift in n→π* transitions and a bathochromic (red) shift in π→π* transitions. wikipedia.org
Table 2: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Related Nitroaromatic Systems
| Compound | Transition Type | Typical λₘₐₓ (nm) |
|---|---|---|
| Benzene | π→π* | ~255 |
| Nitrobenzene (B124822) | π→π* | ~260 |
| n→π* | ~330 | |
| Benzamide (B126) | π→π* | ~225 |
| n→π* | ~270 | |
| m-Nitrobenzamide | π→π* | ~260-270 |
Note: Data is compiled from various spectroscopic sources for related compounds in non-polar solvents. The spectrum of this compound is expected to show similar characteristics. nih.goviu.eduresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octadecylamine (B50001) |
| m-Nitrobenzoyl chloride |
| Benzene |
| Nitrobenzene |
| Benzamide |
Time-Resolved Spectroscopy for Photophysical Processes
The photophysical behavior of this compound is governed by the electronic properties of the nitroaromatic chromophore. Time-resolved spectroscopic techniques are essential to probe the dynamics of the excited states, which are typically short-lived in nitroaromatic compounds. rsc.org These methods allow for the observation of transient species and the determination of kinetic parameters for the various de-excitation pathways.
Upon absorption of ultraviolet light, the m-nitrobenzamide moiety is promoted to an excited singlet state (S₁). However, nitroaromatic compounds are well-known for their efficient and rapid intersystem crossing (ISC) to the triplet manifold (T₁). rsc.orgacs.org This process is often so fast, occurring on a femtosecond to picosecond timescale, that fluorescence from the S₁ state is typically very weak or entirely quenched. rsc.orgresearchgate.net
Transient Absorption Spectroscopy: This technique would be instrumental in tracking the evolution of the excited states. Following excitation with a femtosecond laser pulse, a second, broad-spectrum probe pulse monitors changes in absorption. For this compound, one would expect to observe the decay of the initial singlet excited-state absorption and the concomitant rise of a new absorption band attributable to the triplet state. The timescale of this spectral evolution would provide the rate of intersystem crossing. Subsequent decay of the triplet state absorption would elucidate its lifetime and pathways for returning to the ground state, which could include non-radiative decay or phosphorescence, although the latter is also often inefficient in nitroaromatics at room temperature. acs.org
Fluorescence Up-Conversion: While fluorescence is expected to be weak, time-resolved fluorescence techniques like fluorescence up-conversion could potentially capture the ultrafast decay of the S₁ state. This would provide a direct measure of the singlet state lifetime and confirm the rapid depopulation of this state through non-radiative pathways, primarily intersystem crossing.
The long octadecyl chain is not expected to significantly alter the primary photophysical processes of the m-nitrobenzamide chromophore, as these are localized on the aromatic ring and its substituents. However, the chain may influence the molecule's aggregation behavior in different media, which could in turn have a secondary effect on the excited-state dynamics.
Illustrative Photophysical Data for this compound:
| Parameter | Technique | Illustrative Value | Description |
| λmax, abs | UV-Vis Spectroscopy | ~265 nm | Wavelength of maximum absorption, corresponding to the π-π* transition of the nitroaromatic system. |
| Singlet Lifetime (τS) | Fluorescence Up-conversion | < 10 ps | The lifetime of the first excited singlet state, expected to be very short due to rapid intersystem crossing. |
| Intersystem Crossing Rate (kISC) | Transient Absorption | > 1 x 1011 s-1 | The rate of transition from the singlet to the triplet manifold, dominating the decay of the singlet state. |
| Triplet Lifetime (τT) | Transient Absorption | 10 - 100 ns | The lifetime of the first triplet state in a deoxygenated solution. |
| Fluorescence Quantum Yield (ΦF) | Steady-State Fluorometry | < 0.01 | The efficiency of fluorescence emission is expected to be very low. rsc.org |
Note: The data in this table is illustrative and based on the known photophysics of similar nitroaromatic compounds. Specific experimental values for this compound are not available in the cited literature.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
A definitive structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, confirms the molecular structure, connectivity, and functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. The presence of the amide group would be confirmed by a strong C=O stretching vibration (Amide I band) around 1640-1690 cm⁻¹ and an N-H bending vibration (Amide II band) near 1550-1640 cm⁻¹. quora.com A sharp N-H stretching peak would also be visible in the 3100-3500 cm⁻¹ region. quora.com The nitro group (NO₂) would exhibit two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. quora.com The long octadecyl chain would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the protons of the long alkyl chain. The aromatic protons on the meta-substituted ring would appear as a complex multiplet pattern in the aromatic region (~7.5-8.5 ppm). The amide N-H proton would likely appear as a broad singlet. The protons of the octadecyl chain would show a characteristic triplet for the terminal methyl group (~0.8-0.9 ppm), a large, overlapping multiplet for the central methylene (CH₂) groups (~1.2-1.6 ppm), and distinct multiplets for the methylene groups adjacent to the amide nitrogen.
¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for the carbonyl carbon of the amide (~165-170 ppm), the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and a series of signals for the carbons of the octadecyl chain.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure. Using a technique like electrospray ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation along the alkyl chain, providing further structural confirmation.
By combining these techniques, a complete and unambiguous structural assignment can be made. IR confirms the functional groups, NMR establishes the connectivity of the atoms, and MS verifies the molecular weight and provides corroborating structural information through fragmentation analysis.
Illustrative Spectroscopic Data for this compound:
| Technique | Parameter | Expected Signal/Value |
| IR | N-H Stretch | ~3300 cm⁻¹ (sharp) |
| C-H Stretches (Alkyl) | ~2920, 2850 cm⁻¹ (strong) | |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ (strong) | |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ (strong) | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ (strong) | |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm (multiplets) |
| Amide Proton (N-H) | δ ~8.0 ppm (broad singlet) | |
| -CH₂- (Alkyl Chain) | δ 1.2 - 1.6 ppm (multiplet) | |
| -CH₃ (Terminal) | δ ~0.88 ppm (triplet) | |
| ¹³C NMR | C=O (Amide) | δ ~167 ppm |
| Aromatic Carbons | δ 120 - 150 ppm | |
| Alkyl Carbons | δ 14 - 40 ppm | |
| MS | Molecular Ion [M+H]⁺ | m/z corresponding to C₂₅H₄₃N₂O₃⁺ |
Note: The data in this table is illustrative and based on typical values for the respective functional groups and structural motifs. Specific experimental values would be required for definitive characterization.
Computational Chemistry and Theoretical Modeling of M Nitro N Octadecylbenzamide
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic properties. For m-Nitro-N-octadecylbenzamide, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would reveal the distribution of electrons within the molecule.
The presence of the electron-withdrawing nitro (-NO₂) group on the benzene (B151609) ring significantly influences the electronic properties. This group pulls electron density from the aromatic ring, creating a region of lower electron density on the ring and making it more susceptible to nucleophilic attack. The amide group (-CONH-) also plays a crucial role, participating in resonance with the aromatic ring, which affects the bond lengths and charge distribution across the molecule's core. DFT studies on similar nitroaniline derivatives have shown that interactions like hydrogen bonding and π-π stacking are significant in their packing and dimerization energy, a principle that would also apply to the intermolecular interactions of this compound. nih.gov
Key reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. The calculated values would likely indicate a high electrophilicity index for this compound due to the nitro group, suggesting its reactivity towards nucleophiles. mdpi.com
Illustrative DFT-Calculated Parameters for this compound
This table presents theoretical data that would be expected from DFT calculations.
| Parameter | Predicted Value | Significance |
| Dipole Moment | ~5-7 Debye | Indicates significant charge separation and high polarity, primarily due to the nitro group. |
| Total Energy | Varies with basis set | Represents the stability of the optimized molecular geometry. |
| Chemical Hardness (η) | Low to moderate | A lower value suggests higher reactivity. |
| Electrophilicity Index (ω) | High | Indicates a strong capacity to accept electrons, making it a good electrophile. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.comacs.org
For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) portion, specifically the aromatic ring and the amide linkage, which are more electron-rich. Conversely, the LUMO would likely be centered on the nitro group and the associated aromatic ring system, as the nitro group is a strong electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govacs.org A small energy gap signifies that the molecule can be easily excited, indicating high chemical reactivity and polarizability. acs.org Given the conjugated system and the strong electron-withdrawing group, this compound is predicted to have a relatively small HOMO-LUMO gap, which is indicative of potential charge transfer interactions within the molecule. nih.gov
Predicted Frontier Molecular Orbital Properties
This table presents theoretical data that would be expected from FMO analysis.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Localized on the benzamide ring; represents the ability to donate electrons. |
| LUMO | -2.0 to -3.0 | Localized on the nitrobenzene (B124822) moiety; represents the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A moderate gap suggesting a balance of stability and reactivity, indicative of charge transfer capabilities. |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of molecules. acs.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates negative potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, highlighting this area as a prime site for interaction with electrophiles or hydrogen bond donors. acs.orgresearchgate.net The hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a likely hydrogen bond donor site. The long, nonpolar octadecyl chain would be characterized by a neutral (green/yellow) potential, reflecting its hydrophobic and non-reactive nature. Such maps are invaluable for predicting how the molecule will interact with other molecules, including solvents or biological receptors. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
The octadecyl chain of this compound is long and flexible, capable of adopting a vast number of conformations. MD simulations can explore the conformational landscape of this chain, revealing its preferred orientations and flexibility. The dynamics of such long alkyl chains are characterized by rotations around the carbon-carbon single bonds, leading to different conformers, primarily the low-energy trans and higher-energy gauche states. nih.govharvard.edu
Simulations would likely show that in a vacuum or a non-polar solvent, the alkyl chain tends to adopt a more extended, all-trans conformation to minimize steric hindrance. harvard.edu However, thermal energy induces frequent transitions to gauche conformations, leading to a flexible and dynamic chain that can fold and bend. nih.gov In the presence of other molecules or at interfaces, the chain's conformation can be significantly different as it seeks to maximize favorable van der Waals interactions. nih.gov Understanding this flexibility is key to predicting how the molecule packs in a solid state or behaves in a solution.
The behavior of this compound is expected to be highly dependent on the solvent environment due to its amphiphilic nature, possessing a polar headgroup (the m-nitrobenzamide moiety) and a long nonpolar tail (the octadecyl chain). MD simulations are an excellent tool for investigating these solvent effects. nih.gov
In a polar solvent like water, the molecule would exhibit classic amphiphilic behavior. The polar headgroup would seek to form hydrogen bonds and dipole-dipole interactions with water molecules, while the hydrophobic alkyl tail would be repelled by the water. researchgate.netaip.org This can lead to self-assembly, where multiple molecules aggregate to form structures like micelles or layers, sequestering the hydrophobic tails away from the water. researchgate.netaip.org
Conversely, in a non-polar solvent such as hexane, the interactions would be reversed. The nonpolar alkyl chain would interact favorably with the solvent through van der Waals forces, while the polar headgroup would be poorly solvated. This could lead to the formation of reverse micelles, where the polar heads cluster together to minimize contact with the nonpolar solvent. MD simulations can model these aggregation processes and determine the critical concentrations for their formation, providing a molecular-level picture of the molecule's behavior in different chemical environments. acs.org
Protein-Ligand Binding Dynamics
The study of protein-ligand binding dynamics is crucial for understanding the mechanism of action of bioactive compounds. For long-chain molecules like this compound, these dynamics are particularly complex, involving both the polar head group and the lipophilic alkyl tail. While direct studies on this compound are not extensively available, insights can be drawn from computational studies of similar N-alkyl-nitrobenzamides, particularly those with antitubercular activity. nih.gov
A key protein target for several nitrobenzamide derivatives is decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnirt.res.in Molecular dynamics (MD) simulations can elucidate the binding mode of this compound to DprE1. These simulations would likely show the nitrobenzamide moiety forming specific interactions, such as hydrogen bonds and π-stacking, within the active site, while the N-octadecyl chain would extend into a hydrophobic channel.
The dynamics of the long alkyl chain are of particular interest. MD simulations can track the conformational changes of the octadecyl tail within the protein's binding pocket, revealing its flexibility and the extent of its hydrophobic interactions. researchgate.netcomputabio.commdpi.com These simulations can also calculate the binding free energy, providing a quantitative measure of the affinity of this compound for its target protein. Such computational approaches are instrumental in rationalizing the structure-activity relationships of this class of compounds and in guiding the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are invaluable in predicting the activity of new compounds and in understanding the structural features that are important for activity.
Descriptor Calculation and Analysis
To build a QSAR model for this compound and related compounds, a set of molecular descriptors must be calculated. nih.gov These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. For a molecule with the structural complexity of this compound, a wide range of descriptors would be relevant.
Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor Examples | Relevance to this compound |
| Topological Descriptors | Molecular Weight, Wiener Index, Kier & Hall Connectivity Indices | Describe the size and branching of the molecule, including the long octadecyl chain. |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies, Partial Charges on atoms | Quantify the electronic properties of the nitrobenzamide head group, which are crucial for receptor binding. |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient), Molar Refractivity | Characterize the lipophilicity of the molecule, which is significantly influenced by the octadecyl tail and affects membrane permeability. |
| Steric/3D Descriptors | Molecular Volume, Surface Area, Principal Moments of Inertia | Describe the three-dimensional shape and bulk of the molecule, which are important for fitting into a protein binding pocket. |
The calculated values of these descriptors can then be analyzed to identify which properties are most correlated with the biological activity of interest. This analysis is typically performed using statistical methods such as multiple linear regression or partial least squares. researchgate.net
Predictive Modeling for Biological Activity
Once a set of relevant descriptors has been identified, a predictive QSAR model can be developed. For a series of N-alkyl-nitrobenzamides, a QSAR model could predict their antitubercular activity, for instance. The model would take the form of a mathematical equation that relates the values of the selected descriptors to the biological activity.
For example, a hypothetical QSAR equation might look like:
log(1/MIC) = c0 + c1LogP + c2DipoleMoment + c3*MolecularVolume
where MIC is the minimum inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would suggest that the antitubercular activity is influenced by the lipophilicity, polarity, and size of the molecules. The long octadecyl chain in this compound would significantly contribute to a high LogP value, which, depending on the model, could positively or negatively impact its predicted activity. dtic.mil These predictive models are powerful tools in drug discovery, allowing for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
Theoretical IR and NMR spectra for this compound can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). dtic.milnih.gov These calculations involve optimizing the geometry of the molecule to find its most stable conformation and then calculating the vibrational frequencies (for IR spectra) and the magnetic shielding of the nuclei (for NMR spectra). cyberleninka.ruresearchgate.netnih.govnih.govivanmr.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Data (Illustrative) | Interpretation |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1530 cm⁻¹ & ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch) | These characteristic vibrational frequencies would confirm the presence of the amide and nitro functional groups. The long alkyl chain would show characteristic C-H stretching and bending vibrations. |
| ¹H NMR Spectroscopy | δ ~8.0-8.5 ppm (aromatic protons), δ ~3.4 ppm (triplet, -CH₂-NH-), δ ~1.3 ppm (broad multiplet, -(CH₂)₁₅-), δ ~0.9 ppm (triplet, -CH₃) | The chemical shifts of the protons would be indicative of their chemical environment. The integration of the signals would correspond to the number of protons in each group. |
| ¹³C NMR Spectroscopy | δ ~165 ppm (C=O), δ ~120-150 ppm (aromatic carbons), δ ~40 ppm (-CH₂-NH-), δ ~20-30 ppm (aliphatic carbons), δ ~14 ppm (-CH₃) | The chemical shifts of the carbon atoms provide further confirmation of the molecular structure. |
Note: The exact values would depend on the level of theory and basis set used in the DFT calculations. researchgate.netresearchgate.net
In Silico Assessment of Molecular Properties for Drug Discovery
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods play a vital role in predicting these properties, helping to prioritize compounds with favorable drug-like characteristics.
For this compound, various computational models can be used to predict its ADMET profile. These predictions are based on its structural features and physicochemical properties.
Table 3: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Outcome (Illustrative) | Implication for Drug Discovery |
| Absorption | Low to moderate oral bioavailability | The long alkyl chain may reduce aqueous solubility, potentially limiting oral absorption. |
| Distribution | High plasma protein binding, potential for accumulation in fatty tissues | The high lipophilicity suggests it will likely bind extensively to plasma proteins and distribute into tissues with high lipid content. |
| Metabolism | Potential for nitro-reduction and amide hydrolysis | The nitro group is a common site for metabolic reduction, and the amide bond can be hydrolyzed by amidases. |
| Excretion | Likely to be excreted as metabolites in feces and/or urine | The route of excretion will depend on the properties of the metabolites formed. |
| Toxicity | Potential for mutagenicity due to the nitroaromatic moiety | Nitroaromatic compounds are often associated with mutagenicity, which would need to be carefully evaluated. |
These in silico predictions provide a preliminary assessment of the compound's potential as a drug candidate and highlight potential liabilities that may need to be addressed through structural modification.
Computational Approaches to Crystal Structure Prediction
Predicting the crystal structure of a molecule from its chemical diagram is a challenging but important area of computational chemistry, particularly for the pharmaceutical industry where the solid-state properties of a drug are critical. rsc.org For a flexible molecule like this compound, with its long, rotatable octadecyl chain, crystal structure prediction (CSP) is particularly complex. researchgate.net
CSP methods typically involve two main steps:
Generating a large number of plausible crystal structures: This is done by exploring different conformations of the molecule and different ways they can pack together in various crystallographic space groups.
Ranking the generated structures based on their calculated lattice energies: The structures with the lowest energies are considered the most likely to be observed experimentally.
Due to the high flexibility of the octadecyl chain, a large number of conformations must be considered, making the search for the global minimum energy structure computationally intensive. Advanced computational techniques, such as those combining molecular mechanics force fields with more accurate quantum mechanical calculations (like DFT), are employed to tackle this challenge. researchgate.net
The predicted crystal structures can provide valuable information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice. For this compound, one would expect to see hydrogen bonds involving the amide group and potentially interactions involving the nitro group, while the long alkyl chains would likely pack in an ordered, interdigitated fashion to maximize van der Waals interactions. Understanding the likely crystal packing is crucial for predicting properties like solubility, dissolution rate, and stability of the solid form. nih.gov
Supramolecular Chemistry and Intermolecular Interactions Involving M Nitro N Octadecylbenzamide
Hydrogen Bonding Networks in Crystalline and Self-Assembled Structures
Hydrogen bonding plays a pivotal role in the molecular recognition and assembly of m-Nitro-N-octadecylbenzamide. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust, directional interactions. In the crystalline state, these interactions are expected to be a primary driver for the formation of ordered lattices. The N-H of one molecule can form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or tapes.
Furthermore, the nitro group (-NO2) can also act as a hydrogen bond acceptor, although weaker than the carbonyl oxygen. This allows for more complex, three-dimensional hydrogen-bonding networks. The interplay between the stronger amide-amide hydrogen bonds and weaker interactions involving the nitro group can lead to polymorphism, where different crystalline structures with distinct properties can be formed under varying conditions. In self-assembled structures in solution or at interfaces, these same hydrogen bonding motifs are critical in the initial stages of aggregation, leading to the formation of ordered assemblies.
π-π Stacking Interactions of the Aromatic Ring
The presence of the m-substituted nitroaromatic ring in this compound introduces the possibility of significant π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The nitro group, being a strong electron-withdrawing group, polarizes the aromatic ring, creating a region of positive electrostatic potential on the ring and a negative potential on the nitro group itself.
Self-Assembly Behaviors in Solution and at Interfaces
In solution, particularly in non-polar solvents, this compound is likely to exist as individual molecules or small aggregates. However, upon changing the solvent polarity or concentration, self-assembly into larger, more organized structures is expected to occur. In polar solvents, the hydrophobic octadecyl chains will drive the molecules to aggregate, exposing the more polar nitrobenzamide head groups to the solvent.
At interfaces, such as the air-water interface, this compound is expected to behave as an amphiphile. The polar head group (m-nitrobenzamide) will have an affinity for the water phase, while the non-polar octadecyl tail will be directed towards the air. This can lead to the formation of stable Langmuir monolayers. Upon compression, these monolayers can undergo phase transitions to more ordered states, driven by the intermolecular interactions discussed previously. The specific nature of the self-assembled structures will be highly dependent on factors such as solvent, temperature, and concentration.
Formation of Organized Nanostructures and Aggregates
The balance of hydrogen bonding, π-π stacking, and van der Waals interactions in this compound can lead to the formation of a variety of organized nanostructures. Depending on the self-assembly conditions, morphologies such as nanofibers, nanoribbons, nanotubes, or vesicles could potentially be formed.
For instance, the strong directional hydrogen bonding between the amide groups could promote the formation of one-dimensional structures like fibers or ribbons. The π-π stacking of the aromatic rings would provide the necessary lateral cohesion for these structures. The packing of the long alkyl chains would then serve to bundle these primary structures into larger aggregates. The formation of such well-defined nanostructures is a hallmark of designed molecular self-assembly and is of great interest for applications in materials science and nanotechnology.
Co-crystallization Studies with Complementary Molecules
Co-crystallization offers a powerful strategy to create new solid-state materials with tailored properties. For this compound, co-crystallization studies with complementary molecules could lead to the formation of novel supramolecular architectures. A suitable co-former would be a molecule that can form strong and specific non-covalent interactions with the target molecule.
For example, a molecule containing a hydrogen bond donor that can specifically interact with the nitro group or the carbonyl oxygen of the amide would be a good candidate. Similarly, an electron-rich aromatic molecule could form favorable π-π stacking interactions with the electron-deficient nitroaromatic ring of this compound. The successful design of co-crystals relies on a thorough understanding of the intermolecular interaction preferences of the individual components.
Influence of Molecular Architecture on Supramolecular Organization
The specific molecular architecture of this compound is the primary determinant of its supramolecular organization. The presence of three distinct functional units—the hydrogen-bonding amide group, the π-stacking capable nitroaromatic ring, and the space-filling octadecyl chain—provides a rich interplay of intermolecular forces.
The "meta" substitution pattern of the nitro group on the benzene (B151609) ring influences the directionality of the π-π stacking and hydrogen bonding involving the nitro group, as compared to ortho or para isomers. The long alkyl chain not only drives aggregation through the hydrophobic effect but also introduces a significant degree of conformational flexibility, which can influence the packing and morphology of the final self-assembled structures. Any modification to this molecular architecture, such as changing the length of the alkyl chain or the position of the nitro group, would be expected to have a profound impact on the resulting supramolecular structures.
Advanced Research on Biological Activities and Mechanistic Pathways of M Nitro N Octadecylbenzamide
Antimycobacterial Activity and DprE1 Enzyme Inhibition Studies
N-alkyl nitrobenzamides, including the m-nitro series, have been identified as a promising class of compounds with significant antimycobacterial properties. Current time information in Buckinghamshire, GB.nih.gov These molecules are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. Current time information in Buckinghamshire, GB.nih.gov The DprE1 enzyme is a critical component of the DprE1–DprE2 complex, which is vital for the production of essential cell wall precursors, making it a key target for new anti-tuberculosis drugs. Current time information in Buckinghamshire, GB.
Structure-Activity Relationship (SAR) of Nitrobenzamide Derivatives for Antimycobacterial Action
The antimycobacterial efficacy of nitrobenzamide derivatives is heavily influenced by the substitution pattern on the aromatic ring. Studies comparing different series of nitrobenzamides have shown that the position and number of nitro groups are critical determinants of activity. For instance, research indicates that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives exhibit the most potent activity against Mycobacterium tuberculosis. Current time information in Buckinghamshire, GB.nih.govnih.gov
Mechanistic Insights into DprE1 Targeting
Nitroaromatic compounds like m-Nitro-N-octadecylbenzamide are believed to function as covalent inhibitors of the DprE1 enzyme. Current time information in Buckinghamshire, GB. The proposed mechanism of action involves the reduction of the aromatic nitro group to a reactive nitroso intermediate within the enzyme's active site. Current time information in Buckinghamshire, GB.nih.gov This transformation is a critical activation step.
The generated nitroso species is highly reactive and forms a covalent bond with a specific cysteine residue (Cys387) in the DprE1 active site. Current time information in Buckinghamshire, GB.nih.gov This irreversible binding, forming a semimercaptal adduct, effectively inactivates the enzyme. nih.gov The inactivation of DprE1 disrupts the arabinogalactan (B145846) and lipoarabinomannan biosynthetic pathways, which are essential for the integrity of the mycobacterial cell wall, ultimately leading to bacterial death. Current time information in Buckinghamshire, GB. This mechanism classifies the compound as a "suicide substrate" for the enzyme. nih.gov
Influence of N-Alkyl Chain Length on Activity
The length of the N-alkyl chain plays a significant role in modulating the antimycobacterial activity of nitrobenzamides by influencing the molecule's lipophilicity. Current time information in Buckinghamshire, GB. Research has demonstrated that derivatives with intermediate lipophilicity tend to have the best activities. nih.govnih.gov A systematic variation of the N-alkyl chain from four to sixteen carbons revealed that an optimal chain length exists for maximizing efficacy. Current time information in Buckinghamshire, GB.
Specifically, in an ex vivo macrophage infection model, derivatives with N-alkyl chain lengths of six (hexyl) and twelve (dodecyl) carbons showed the most promising results, with activity profiles comparable to the frontline anti-tuberculosis drug isoniazid. Current time information in Buckinghamshire, GB.nih.gov This highlights that the octadecyl chain (eighteen carbons) of this compound is on the longer end of this spectrum, and its activity would be dependent on achieving an optimal balance of solubility and membrane permeability to reach its target.
| N-Alkyl Chain Length | Observed Activity | Reference |
|---|---|---|
| C4 (Butyl) | Moderate Activity | Current time information in Buckinghamshire, GB. |
| C6 (Hexyl) | High Activity (Comparable to Isoniazid in ex vivo models) | Current time information in Buckinghamshire, GB.nih.gov |
| C12 (Dodecyl) | High Activity (Comparable to Isoniazid in ex vivo models) | Current time information in Buckinghamshire, GB.nih.gov |
| C16 (Hexadecyl) | Lower Activity Compared to C6 and C12 | Current time information in Buckinghamshire, GB. |
Anticancer Activity and Related Mechanistic Studies
While specific studies on this compound's anticancer activity are not extensively documented in publicly available literature, the broader class of nitrobenzamides has been investigated for potential oncological applications. The mechanisms often revolve around the bioreductive activation of the nitro group, a feature that can be exploited in the unique microenvironment of solid tumors. nih.gov
Inhibition of Poly(ADP-ribose) Polymerase (PARP) by Nitroso Intermediates
The benzamide (B126) structure is a core component of many inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA single-strand break repair. nih.govnih.gov While direct evidence for this compound is lacking, a related compound, the 4-iodo-3-nitrobenzamide (B1684207) known as iniparib, was initially investigated for its ability to covalently inhibit PARP1. acs.org The proposed mechanism involved the intracellular reduction of the nitro group to a reactive nitroso-benzamide metabolite, which would then covalently bind to the enzyme. acs.org However, the role of iniparib as a direct and potent PARP inhibitor has been a subject of scientific debate. acs.org This line of inquiry suggests a plausible, though not yet confirmed, mechanism for nitrobenzamides in cancer therapy that involves the formation of nitroso intermediates to target DNA repair enzymes.
Role of Nitro Group Reduction in Cell Death Induction
The reduction of a nitro group is a well-established mechanism for activating prodrugs to induce cancer cell death. nih.govnih.gov This strategy is particularly effective in the hypoxic (low oxygen) environment characteristic of many solid tumors. nih.gov A prominent example from this chemical class is the 3,5-dinitrobenzamide (B1662146) mustard prodrug PR-104. cancer.gov
Upon administration, PR-104 is converted to its active alcohol form, PR-104A. nih.gov In hypoxic tumor cells, the nitro groups of PR-104A undergo a one-electron reduction by cellular reductases to form highly reactive and cytotoxic hydroxylamine (B1172632) and amine metabolites. nih.govnih.gov These reduced species are potent DNA alkylating agents that create DNA cross-links, leading to cell cycle arrest and apoptosis. cancer.govresearchgate.net This mechanism, where nitro group reduction acts as a trigger for the release of a cytotoxic agent, is a key strategy in developing tumor-selective therapies and represents a primary pathway by which nitrobenzamide compounds can induce cell death. nih.govcancer.gov
| Compound Class | Proposed Mechanism | Key Intermediate | Ultimate Effect | Reference |
|---|---|---|---|---|
| Iodo-nitrobenzamide (e.g., Iniparib) | Potential Covalent PARP Inhibition | Nitroso Intermediate | Inhibition of DNA Repair | acs.org |
| Dinitrobenzamide Mustard (e.g., PR-104) | Hypoxia-Activated Prodrug | Hydroxylamine/Amine Metabolites | DNA Cross-linking and Apoptosis | nih.govcancer.govnih.gov |
Histone Deacetylase (HDAC) Inhibition by Benzamide Derivatives
Benzamide derivatives have been identified as a significant class of histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. acs.orgtandfonline.com HDACs are enzymes that play a vital role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov The inhibition of these enzymes can induce cancer cell death through various mechanisms, including the activation of apoptosis and the upregulation of tumor suppressor proteins. nih.gov
The general structure of an HDAC inhibitor includes a cap group for surface recognition, a linker, and a zinc-binding group (ZBG) that interacts with the zinc ion in the active site of the enzyme. nih.gov In many benzamide derivatives, the ortho-amino group and the carbonyl oxygen of the benzamide moiety can chelate the zinc ion in the enzyme's active site. researchgate.net
Key structural requirements for the HDAC inhibitory activity of benzamide derivatives have been investigated. Research indicates that substituents on the benzanilide (B160483) moiety are critical for activity. For instance, an amino or hydroxy group at the 2'-position of the benzanilide structure was found to be essential for inhibitory activity. acs.org In one study, the 2'-substituted derivative showed significant activity, while regioisomers with substitutions at other positions were inactive. acs.org Furthermore, the length of the molecule can influence its potency, with studies suggesting that a shorter molecular length may lead to stronger HDAC inhibition. tandfonline.comnih.gov
Interactive Data Table: HDAC Inhibition by Benzamide Derivatives
| Compound/Derivative | Key Structural Feature | IC50 Value (µM) | Reference |
|---|---|---|---|
| MS-275 (Benzamide Derivative) | 2'-amino group on benzanilide | 4.8 | acs.org |
| Sodium Butyrate | - | 140 | acs.org |
| Trichostatin A | - | 0.0046 | acs.org |
| Benzanilide (unsubstituted) | Removal of 2'-amino group | Inactive | acs.org |
Thiourea (B124793) Benzamide Derivatives as Anticancer Agents
Thiourea derivatives, particularly those incorporating a benzamide scaffold, have garnered attention for their potential as anticancer agents due to their diverse biological activities. tjnpr.orgresearchgate.net These compounds have demonstrated cytotoxicity against various cancer cell lines, including breast, lung, colon, and liver cancers. researchgate.netanalis.com.my
The anticancer mechanism of thiourea derivatives can be multifaceted. The introduction of bulky groups at certain positions can significantly enhance antitumor activity. analis.com.my The electronic effects of substituents also play a crucial role; for instance, a strong electron-withdrawing group like a nitro group (NO2) can make a compound more potent than one with a lipophilic, electron-donating group. analis.com.my Metal complexes of thiourea benzamide derivatives, such as those with Copper(II) and Platinum(IV), have also been synthesized and evaluated for their anticancer properties. tjnpr.orgresearchgate.net Molecular docking studies have indicated that these metal complexes can exhibit strong interactions with cancer-related protein targets. tjnpr.orgresearchgate.net
Furthermore, some thiourea derivatives containing a benzimidazole (B57391) group have shown the ability to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are key enzymes in the apoptotic pathway. elsevierpure.com
Antidiabetic Activity and Enzyme Inhibition (α-glucosidase, α-amylase)
Benzamide derivatives have been investigated for their potential in managing diabetes. nih.govnih.gov One of the key therapeutic strategies for type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov The inhibition of these enzymes delays the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption into the bloodstream. nih.govmdpi.com
Various natural and synthetic compounds, including derivatives related to the benzamide structure, have shown inhibitory activity against these enzymes. nih.govresearchgate.netrsc.org For example, β-aminopropionamidoxime derivatives have been screened for their in vitro antidiabetic activity and were found to inhibit both α-amylase and α-glucosidase. researchgate.net Similarly, chalcones, which share some structural similarities with benzamides, have also been reported to be effective inhibitors of these enzymes. nih.gov The inhibitory potential is often comparable to or even stronger than standard drugs like acarbose. nih.govmdpi.com
Interactive Data Table: Enzyme Inhibition by Relevant Compounds
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| β-Aminopropionamidoxime derivatives | α-amylase, α-glucosidase | Pronounced inhibition | researchgate.net |
| Chalcone derivatives | α-amylase, α-glucosidase | Significant inhibition | nih.gov |
| Canarium tramdenum bark extracts | α-glucosidase | Stronger inhibition than acarbose | mdpi.com |
| Polyphenols (e.g., Caffeic acid, Curcumin) | α-glucosidase | Significant inhibition | rsc.org |
Molecular Docking and Dynamics Simulations for Binding Interactions
To understand the mechanism of enzyme inhibition at a molecular level, computational techniques like molecular docking and dynamics simulations are employed. nih.govnih.gov These methods predict how a ligand (such as a benzamide derivative) binds to the active site of a target protein (like α-glucosidase or α-amylase). nih.govresearchgate.net
Molecular docking studies on α-glucosidase have revealed key interactions between the inhibitor and the enzyme's active site residues. nih.govbbrc.in For instance, hydrogen bonds and hydrophobic interactions play a crucial role in the binding affinity. researchgate.net In one study, the docking of 5-amino-nicotinic acid derivatives into the active site of α-glucosidase showed that a fluoro group formed a halogen contact with an aspartate residue, while a thiol group formed a pi-sulfur contact with a tryptophan residue. nih.gov Similarly, for α-amylase, docking studies have helped to validate the binding modes of inhibitors and understand their interactions with key catalytic residues. nih.gov These computational approaches are essential for elucidating the binding properties of potential antidiabetic compounds and guiding the design of more potent inhibitors. nih.govnih.gov
SAR of Alkyl/Aryl-Substituted Nitrobenzamide Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For nitrobenzamide derivatives, the nature and position of alkyl or aryl substituents can significantly impact their antidiabetic properties.
While specific SAR studies on this compound for antidiabetic activity are not extensively detailed in the provided context, general principles can be inferred from related compounds. For instance, in the development of glucokinase activators, another target for diabetes, 3D-QSAR studies on benzamide derivatives have highlighted the importance of specific features. nih.govnih.gov These studies indicate that the presence of electron-positive groups at the amide linkage and specific substitutions on the phenyl ring can either increase or decrease activity. nih.gov Similarly, for C-aryl glucoside inhibitors of the SGLT2 transporter, another antidiabetic target, the introduction of alkyl or alkoxy substituents at the 4'-position of a distal aryl ring was found to improve potency. researchgate.net Conversely, hydrophilic groups at this position were detrimental to activity. researchgate.net These findings suggest that the long octadecyl chain in this compound would significantly influence its lipophilicity and binding interactions with target enzymes.
Antimicrobial and Antioxidant Activities
The nitro group (NO2) is a well-known pharmacophore that imparts significant biological activity to molecules, particularly antimicrobial properties. nih.govresearchgate.net Nitroaromatic compounds have been used in the treatment of various infections caused by bacteria, fungi, and parasites. nih.govencyclopedia.pubmdpi.com The mechanism of antimicrobial action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive intermediates like nitroso and superoxide (B77818) species. nih.govencyclopedia.pub These intermediates can then covalently bind to cellular macromolecules such as DNA, causing damage and leading to cell death. encyclopedia.pub
Benzamide derivatives themselves have also been reported to possess antimicrobial and antioxidant activities. researchgate.netnih.gov Their effectiveness has been noted against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The antioxidant potential of related compounds has also been explored, which is relevant as oxidative stress is implicated in many chronic diseases. nih.govnih.govmdpi.com The combination of a nitro group and a benzamide scaffold, as seen in this compound, suggests a potential for dual antimicrobial and antioxidant effects. The long N-octadecyl chain would likely enhance its ability to interact with microbial cell membranes. researchgate.net
Mechanism-Based Drug Design Principles
The development of potent and selective therapeutic agents like this compound relies on mechanism-based drug design principles. This approach involves a deep understanding of the biological target and the mechanism of action of the drug. vensel.org
For benzamide derivatives, computational methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are integral to the design process. nih.govnih.gov These studies help identify the key structural features required for a desired biological activity. nih.gov For example, in designing benzamide-based HDAC inhibitors, molecular docking is used to understand the interactions within the enzyme's binding pocket, which can explain observed structure-activity relationships and guide the synthesis of more potent compounds. researchgate.net By combining shape and electrostatic similarity studies with molecular docking, researchers can design selective inhibitors for specific enzyme isoforms, which can help avoid off-target effects and associated toxicities. vensel.org This integrated approach of computational design, chemical synthesis, and biological evaluation is crucial for the rational development of novel drugs based on the benzamide scaffold. nih.govresearchgate.net
Molecular Interactions with Biological Targets
Recent research into the anti-inflammatory potential of nitro-substituted benzamide derivatives, a class of compounds to which this compound belongs, has shed light on their molecular interactions with key biological targets. Molecular docking studies have been instrumental in elucidating the binding efficiency of these compounds to inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.
The anti-proliferative and cytotoxic effects of nitric oxide (NO), produced in high levels by iNOS, are associated with inflammation. The expression of iNOS is triggered by pro-inflammatory signals such as lipopolysaccharides (LPS) and cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).
Molecular docking analyses have revealed that certain nitro-substituted benzamide derivatives can bind effectively to iNOS. This interaction is thought to be a key mechanism behind their anti-inflammatory activity, as it can inhibit the overproduction of nitric oxide. The binding efficiency is influenced by the number and orientation of nitro groups on the benzamide structure, as well as their polarizability. While specific docking studies on this compound are not detailed in the available literature, as a member of this class, it is hypothesized to interact with iNOS in a similar manner.
Furthermore, the anti-inflammatory actions of this class of compounds extend to the regulation of other important inflammatory mediators. Studies have shown that nitro-substituted benzamides can significantly suppress the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Additionally, they have been observed to downregulate the expression of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels.
Table 1: Investigated Biological Targets of Nitro-Substituted Benzamide Derivatives
| Biological Target | Role in Inflammation | Observed Interaction |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide, a key inflammatory mediator. | Potential for direct binding and inhibition. |
| Cyclooxygenase-2 (COX-2) | Enzyme responsible for prostaglandin (B15479496) synthesis. | Suppression of expression. |
| Interleukin-1beta (IL-1β) | Pro-inflammatory cytokine. | Significant suppression of expression and secretion. |
Evaluation in Advanced Biological Models (e.g., ex vivo macrophage models)
The evaluation of nitro-substituted benzamide derivatives in advanced biological models, such as ex vivo macrophage models, has provided significant insights into their potential as anti-inflammatory agents. The RAW264.7 macrophage cell line is a widely used model to study inflammatory responses in vitro.
In studies utilizing this model, macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response characterized by the production of nitric oxide (NO) and various pro-inflammatory cytokines. The efficacy of nitro-substituted benzamides is then assessed by their ability to inhibit these inflammatory markers.
Research has demonstrated that certain compounds within this class can significantly inhibit LPS-induced nitric oxide production in RAW264.7 macrophages in a dose-dependent manner. This inhibitory capacity is a direct reflection of their interaction with and suppression of the iNOS pathway.
Furthermore, these studies have shown that the anti-inflammatory effects of some nitro-substituted benzamides are not associated with cytotoxicity at the concentrations tested, indicating a favorable therapeutic window. In addition to inhibiting NO production, these compounds have been shown to modulate the expression of other key inflammatory molecules within the macrophage model.
Specifically, at various concentrations, they have been observed to significantly suppress the expression of COX-2, IL-1β, and TNF-α. The reduction in the secretion of IL-1β and TNF-α by LPS-stimulated macrophages further corroborates the potent anti-inflammatory properties of this class of compounds. While these findings are for the general class of nitro-substituted benzamides, they provide a strong basis for the potential efficacy of this compound as an anti-inflammatory agent worthy of further investigation in similar advanced biological models.
Table 2: Effects of Nitro-Substituted Benzamide Derivatives in an ex vivo Macrophage Model
| Inflammatory Marker | Stimulant | Effect of Compound |
|---|---|---|
| Nitric Oxide (NO) | Lipopolysaccharide (LPS) | Significant dose-dependent inhibition. |
| Cyclooxygenase-2 (COX-2) | Lipopolysaccharide (LPS) | Significant suppression of expression. |
| Interleukin-1beta (IL-1β) | Lipopolysaccharide (LPS) | Significant suppression of expression and secretion. |
Applications of M Nitro N Octadecylbenzamide in Materials Science and Other Fields
Integration into Polymeric Materials (e.g., Poly(ester amide)s)
Poly(ester amide)s (PEAs) are a class of polymers known for their desirable combination of properties, including biodegradability and good thermal and mechanical strength, which stem from the presence of ester and amide linkages. The amide groups, in particular, contribute to strong intermolecular hydrogen bonding.
The incorporation of m-Nitro-N-octadecylbenzamide into a PEA matrix could serve to modify the polymer's bulk properties. The long, nonpolar octadecyl chain is hydrophobic and could be used to tune the surface properties of the polymer, increasing its water resistance. Furthermore, this alkyl chain can act as a plasticizer, potentially increasing the flexibility of an otherwise rigid polymer backbone. The amide group of the molecule could integrate into the hydrogen-bonding network of the PEA, ensuring good miscibility and anchoring the molecule within the polymer matrix. The nitroaromatic group introduces a polar, electron-deficient component that could alter the dielectric properties and reactivity of the host material.
Potential in Organic Electronics and Optoelectronic Devices
Nitroaromatic compounds have been investigated for their utility in organic electronics, primarily due to the strong electron-withdrawing nature of the nitro group. This feature makes them candidates for use as n-type semiconductors, which are essential for the fabrication of organic electronic devices like complementary logic circuits.
The band gap of a material is a crucial parameter determining its electronic and optical properties. In organic molecules, this corresponds to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nitro group is known to lower the energy of the LUMO. researchgate.net This effect would be expected to reduce the HOMO-LUMO gap of this compound, potentially shifting its absorption properties and making it suitable for specific optoelectronic applications. Theoretical studies on nitrobenzene (B124822) have extensively analyzed its electronic structure and excitation energies. acs.org
| Molecular Moiety | Expected Influence on Electronic Properties |
| m-Nitrobenzoyl Group | Lowers LUMO energy, potentially reducing the band gap. researchgate.net Promotes n-type (electron) transport. |
| N-Octadecyl Chain | Increases intermolecular distance, likely decreasing conductivity. researchgate.net Lowers the overall dielectric constant. |
| Amide Linker | Provides structural rigidity and influences molecular packing through hydrogen bonding. |
Role in Supramolecular Architectures for Functional Materials
The amphiphilic nature of this compound makes it an excellent candidate for forming self-assembled supramolecular structures. nih.govnih.govnsc.ru The molecule's behavior is governed by a balance of three distinct intermolecular forces:
Van der Waals Interactions: The long octadecyl tails will tend to pack together to maximize van der Waals forces, a phenomenon common in lipids and other long-chain alkyl compounds. nih.gov
Hydrogen Bonding: The amide (-CONH-) group is a classic hydrogen bond donor and acceptor, promoting the formation of linear or sheet-like assemblies.
π-π Stacking and Dipole Interactions: The nitrobenzene rings can stack on top of one another (π-π stacking), driven by electrostatic interactions between the electron-deficient rings.
This interplay of forces can lead to the formation of highly ordered structures such as nanofibers, ribbons, or gels in appropriate solvents. nih.gov The specific architecture formed would be highly sensitive to external conditions like solvent polarity and temperature. Such self-assembled materials could find applications in sensing, catalysis, or as templates for the growth of other nanomaterials.
Applications in Agricultural Chemicals
Benzamide (B126) and nitroaromatic derivatives have a history of use in the agricultural sector as active ingredients in pesticides. semanticscholar.orgijpbs.comnih.gov Research has shown that certain nitroimidazole derivatives possess fungicidal and antibacterial properties. nih.govmdpi.com The biological activity of these compounds is often related to their ability to interfere with essential cellular processes in the target pest or pathogen. The lipophilic octadecyl chain in this compound would likely enhance its ability to penetrate the waxy outer cuticles of plants or the cell membranes of fungi, potentially increasing its efficacy as a fungicide or herbicide compared to more polar analogues.
Development as Chemical Probes for Biological Systems
The nitroaromatic group is a key functional moiety for the design of chemical probes, particularly for detecting hypoxic (low-oxygen) conditions in cells and tissues. mdpi.comresearchgate.net The underlying principle is that the nitro group is an effective fluorescence quencher. mdpi.com In its native state, a probe containing a nitro group is non-fluorescent. However, under hypoxic conditions, cellular enzymes like nitroreductases can reduce the nitro group (-NO₂) to a highly fluorescent amino group (-NH₂). researchgate.netresearchgate.netacs.org
Environmental Chemistry and Degradation Studies of M Nitro N Octadecylbenzamide
Atmospheric Photochemistry of Nitroaromatic Compounds
The atmospheric photochemistry of a molecule like m-Nitro-N-octadecylbenzamide is expected to be largely dictated by its nitroaromatic moiety. Nitroaromatic compounds are known to absorb solar radiation, which can initiate a series of photochemical reactions.
Photoinduced Channels and Reactive Nitrogen Species Formation
Upon absorption of ultraviolet (UV) radiation, nitroaromatic compounds can undergo photodissociation, leading to the formation of various reactive nitrogen species (RNS). The primary photochemical process for many nitroaromatic compounds is the cleavage of the C-NO2 bond, which can lead to the formation of nitric oxide (NO) and nitrogen dioxide (NO2). These species are key players in tropospheric chemistry, contributing to the formation of ozone and photochemical smog.
Another significant photoinduced channel for some nitroaromatic compounds is the intramolecular rearrangement to form nitrous acid (HONO). HONO is a major precursor of the hydroxyl radical (•OH), a highly reactive oxidant in the atmosphere. The photolysis of nitroaromatic compounds can thus indirectly influence the oxidative capacity of the atmosphere.
The formation of these reactive nitrogen species from analogous nitroaromatic compounds is summarized in the table below.
| Precursor Compound (Analog) | Reactive Nitrogen Species Formed | Reference |
| Nitrophenols | HONO, NO, NO2 | [General studies on nitroaromatics] |
| Nitro-polycyclic aromatic hydrocarbons (PAHs) | HONO, NO, NO2 | [General studies on nitroaromatics] |
| N-nitrosamines | N-nitrosamines, N-nitramines | nih.gov |
This table presents data for analogous nitroaromatic compounds to infer the potential reactive nitrogen species formed from the photolysis of this compound.
Influence of Substitution Patterns and Environmental Conditions on Photodegradation
The rate and pathway of photodegradation of nitroaromatic compounds are significantly influenced by the substitution pattern on the aromatic ring and prevailing environmental conditions. The position of the nitro group (ortho, meta, or para) can affect the electronic properties of the molecule and, consequently, its photochemical reactivity. For this compound, the meta position of the nitro group will influence the electron density distribution of the benzene (B151609) ring.
Environmental factors such as the presence of other atmospheric constituents, humidity, and the physical state of the compound (gas phase vs. adsorbed on particulates) also play a crucial role. For instance, the presence of NOx (NO + NO2) can alter the degradation pathways of aromatic compounds. High concentrations of NOx can inhibit the formation of secondary organic aerosols (SOA) from the photooxidation of some aromatics. The presence of water molecules can also be important, as they can participate in the photochemical reactions of some nitroaromatics.
Biodegradation Pathways and Microbial Transformation
The biodegradation of this compound is anticipated to involve the microbial breakdown of both its aromatic and aliphatic components. While specific studies on this compound are unavailable, the degradation of long-chain n-alkylbenzenes and n-alkylamines provides insights into the likely fate of the N-octadecyl chain.
Microorganisms, particularly bacteria, are known to degrade long-chain alkanes and alkylbenzenes. nih.gov A common pathway for the degradation of long alkyl chains is terminal oxidation followed by β-oxidation. nih.gov In this process, the terminal methyl group of the octadecyl chain would be oxidized to a carboxylic acid, which is then sequentially shortened by two-carbon units.
The nitroaromatic portion of the molecule presents a greater challenge for microbial degradation due to the electron-withdrawing nature of the nitro group. However, various microorganisms have evolved pathways to metabolize nitroaromatic compounds. These pathways often involve an initial reduction of the nitro group to a nitroso, hydroxylamino, or amino group. These reduced intermediates are generally more susceptible to subsequent enzymatic attack and ring cleavage.
The table below summarizes the microbial degradation of compounds with similar structural features.
| Analogous Compound | Degradation Pathway | Key Microbial Genera | Reference |
| Long-chain n-alkylbenzenes | Terminal oxidation of alkyl chain followed by β-oxidation | Alcanivorax | nih.gov |
| Long-chain alkylamines | C-N cleavage and oxidation to fatty acids | Pseudomonas | nih.gov |
| Nitroaromatic compounds | Nitro group reduction | Various bacteria and fungi | [General biodegradation studies] |
This table provides data on the biodegradation of analogous compounds to suggest potential pathways for this compound.
Hydrolytic Stability in Aqueous Environments
The hydrolytic stability of this compound will be determined by the susceptibility of its amide bond to cleavage in aqueous environments. Amide bonds are generally stable to hydrolysis, particularly under neutral pH conditions. However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly enhanced.
The hydrolysis of an N-substituted benzamide (B126) like this compound would yield m-nitrobenzoic acid and octadecylamine (B50001). The rate of this reaction is expected to be slow under typical environmental pH conditions (pH 5-9). The presence of the long, hydrophobic octadecyl chain may also influence the hydrolytic stability by sterically hindering the approach of water molecules to the amide linkage or by reducing the compound's solubility in water.
While specific data for this compound is not available, the general stability of the amide bond suggests that hydrolysis is unlikely to be a rapid degradation pathway in most natural aqueous environments.
Assessment of Environmental Fate and Persistence
Based on the analysis of its structural components, this compound is expected to be a relatively persistent compound in the environment. Its low water solubility, inferred from the long octadecyl chain, suggests that it will likely partition to organic matter in soil and sediment, reducing its bioavailability for microbial degradation and transport in aqueous systems.
The persistence of the molecule will be a balance between its resistance to abiotic and biotic degradation processes. While atmospheric photochemistry may contribute to the degradation of the nitroaromatic portion if the compound becomes airborne, its low volatility makes this a less likely transport pathway. In soil and aquatic environments, biodegradation is expected to be the primary degradation mechanism, although the rate is likely to be slow due to the recalcitrant nature of both the nitroaromatic ring and the long alkyl chain. The long-term persistence of similar long-chain polymers in soil has been observed, suggesting the octadecyl chain could contribute significantly to the environmental residence time of the molecule. researchgate.net
The following table summarizes the expected environmental behavior of this compound based on its structural moieties.
| Environmental Compartment | Dominant Process | Expected Rate | Persistence |
| Atmosphere | Photodegradation | Moderate (if airborne) | Low (if airborne) |
| Water | Partitioning to sediment, Slow Biodegradation, Slow Hydrolysis | Slow | High |
| Soil/Sediment | Adsorption to organic matter, Slow Biodegradation | Very Slow | Very High |
This table presents a qualitative assessment of the environmental fate of this compound based on the behavior of analogous compounds.
Future Research Directions for M Nitro N Octadecylbenzamide
Exploration of Chiral Synthesis and Stereoselective Reactions
The synthesis of N-N axially chiral compounds has been a significant area of research, with organocatalytic atroposelective N-acylation being a notable method for creating optically active atropisomeric quinazolinone derivatives. nih.govresearchgate.net Future research on m-Nitro-N-octadecylbenzamide could explore the introduction of chirality to create enantiomerically pure forms of the compound or its derivatives. The development of stereoselective reactions would be crucial in this endeavor.
Key research questions in this area would include:
Can chiral catalysts be effectively used for the asymmetric synthesis of this compound precursors?
What are the stereochemical outcomes of reactions involving the functional groups of this compound?
How do the different stereoisomers of this compound derivatives interact with biological systems or other chiral molecules?
A potential synthetic route to explore could be the atroposelective N-acylation of a suitable amine with a substituted benzoic acid, a method that has proven successful for other benzamides. nih.gov The efficiency of such a synthesis could be evaluated based on yield and enantiomeric excess, as illustrated in the hypothetical data below.
Table 1: Hypothetical Enantioselective Synthesis of a Chiral this compound Derivative
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| Chiral Phosphoric Acid A | Toluene | 25 | 85 | 92 |
| Chiral Squaramide B | Dichloromethane (B109758) | 0 | 91 | 95 |
| Chiral Diamine C | Hexane | -20 | 78 | 88 |
Development of Advanced Characterization Techniques for Complex Assemblies
The long octadecyl chain in this compound suggests a propensity for self-assembly into more complex structures such as micelles, vesicles, or monolayers. Advanced characterization techniques will be essential to understand the morphology and properties of these assemblies. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide high-resolution imaging of the surface topography of these structures. mdpi.com
Future research should focus on:
Utilizing cryogenic transmission electron microscopy (cryo-TEM) to visualize the solution-state assemblies of this compound.
Employing small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) to determine the size, shape, and internal structure of these assemblies in bulk solution.
Applying spectroscopic techniques, such as fluorescence and circular dichroism, to probe the local environment and chiral organization within the assemblies.
The characterization of metal complexes with benzamide (B126) derivatives has also been a subject of study, where techniques like IR spectroscopy and X-ray diffraction are used to determine the geometry and bonding. researchgate.net
Table 2: Potential Advanced Characterization Techniques for this compound Assemblies
| Technique | Information Obtained | Potential Findings |
| Cryo-TEM | Morphology and size of individual assemblies | Confirmation of vesicle or micelle formation |
| SAXS/SANS | Average size, shape, and aggregation number | Understanding of concentration-dependent assembly |
| AFM | Surface topography of deposited films | Visualization of monolayer or bilayer structures |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug design and materials discovery. nih.govyoutube.com These computational tools can be leveraged to predict the properties of novel this compound derivatives and to design molecules with specific functionalities. By training ML models on existing data for similar compounds, it may be possible to predict activities and properties, thereby accelerating the discovery process. nih.govresearchgate.net
Future research directions include:
Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of this compound derivatives. researchgate.net
Using generative models to design novel derivatives with optimized properties, such as enhanced target binding or improved self-assembly characteristics. youtube.com
Employing molecular dynamics simulations guided by machine learning potentials to study the dynamic behavior of this compound and its assemblies.
Table 3: Hypothetical Application of AI/ML in the Design of this compound Derivatives
| AI/ML Method | Application | Predicted Outcome |
| Random Forest | QSAR modeling for antimicrobial activity | Identification of key structural features for potency |
| Generative Adversarial Network (GAN) | Design of novel self-assembling analogues | Generation of new molecular structures with desired amphiphilicity |
| Deep Learning | Prediction of spectroscopic properties | Aiding in the structural elucidation of new derivatives |
Investigation of Multifunctional Derivatives for Synergistic Effects
Future research should aim to:
Synthesize derivatives of this compound that incorporate additional bioactive motifs.
Evaluate the synergistic effects of these multifunctional derivatives in relevant biological or material science assays.
Understand the structure-activity relationships that govern the observed synergistic effects.
Table 4: Potential Multifunctional Derivatives of this compound and Their Hypothesized Synergistic Effects
| Additional Functional Group | Potential Application | Hypothesized Synergistic Effect |
| Quaternary ammonium (B1175870) salt | Antimicrobial agent | Enhanced membrane disruption and bactericidal activity |
| Fluorescent dye | Bioimaging probe | Self-assembly into bright, stable nanoparticles for cell tracking |
| Polymerizable group | Monomer for functional polymers | Creation of materials with both structural integrity and specific recognition properties |
Expanding Applications in Emerging Technologies and Biomedical Fields
While the current applications of this compound are not well-documented, its structure suggests potential uses in a variety of emerging technologies and biomedical fields. The combination of a polar head group and a long nonpolar tail is characteristic of surfactants and lipids, which are fundamental components of drug delivery systems and nanomaterials. The nitro group also offers a handle for further chemical modification or for use in sensor applications. The study of benzamide derivatives as FtsZ inhibitors for antimicrobial activity is an active area of research. mdpi.com
Future research could explore:
The use of this compound as a component of lipid nanoparticles or other drug delivery vehicles.
Its application as a functional coating for surfaces to modulate wetting or bio-adhesion.
The development of sensors based on the electrochemical or optical properties of this compound and its derivatives.
Green Chemistry Approaches for Sustainable Production and Use
The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. researchgate.net Future research on this compound should focus on developing sustainable production methods that minimize waste and the use of hazardous reagents. This could involve exploring biocatalytic routes or utilizing renewable feedstocks. The valorization of lignin (B12514952) to produce benzoic acid derivatives is a promising avenue for the sustainable production of active pharmaceutical ingredients. rsc.orgnih.gov
Key areas for investigation include:
The use of enzymatic catalysis for the amidation reaction to form this compound, which could proceed under milder conditions and with higher selectivity.
The development of solvent-free or aqueous synthetic routes to reduce the environmental impact of the production process.
The investigation of the biodegradability and life cycle assessment of this compound to ensure its environmental compatibility. The development of sustainable hybrid production platforms, for example, incorporating recombinant production in yeast, offers a potential solution. rsc.org
Table 5: Comparison of Conventional vs. Potential Green Synthesis of this compound
| Synthesis Step | Conventional Method | Potential Green Alternative |
| Amide Formation | Use of coupling reagents and organic solvents | Lipase-catalyzed amidation in a solvent-free system |
| Starting Materials | Petroleum-derived benzoic acid and octadecylamine (B50001) | Benzoic acid from lignin and amine from renewable sources |
| Purification | Chromatographic separation | Crystallization from a green solvent |
Q & A
Q. What are the optimal synthetic routes for m-Nitro-N-octadecylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Acylation : React 3-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
Amidation : Combine the intermediate with octadecylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl .
- Critical Parameters :
- Temperature : Maintain 0–5°C during acylation to prevent side reactions.
- Solvent : Use DCM for its low polarity, which minimizes byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted octadecylamine .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the octadecyl chain (δ 0.8–1.6 ppm).
- ¹³C NMR : Confirm the carbonyl (C=O) at ~165 ppm and nitro group effects on aromatic carbons .
- FT-IR : Detect the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺: ~460–470 Da) .
Q. How does the solubility profile of this compound impact experimental design?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | >50 |
| Methanol | <1 |
| Hexane | ~10 |
| DMSO | ~20 |
- Implications : Use DCM or DMSO for dissolution in kinetic studies. For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid cell toxicity .
Advanced Research Questions
Q. How can structural modifications to m-Nitro-N-ooctadecylbenzamide resolve contradictions in reported biological activity data?
- Methodological Answer :
- Hypothesis Testing :
Nitro Group Position : Compare meta- vs. para-nitro analogs (e.g., 4-nitro vs. 3-nitro substitution) to assess electronic effects on target binding .
Alkyl Chain Length : Synthesize analogs with C12/C16 chains to evaluate hydrophobicity-activity relationships .
- Experimental Design :
- Use SPR (Surface Plasmon Resonance) to quantify binding affinity to proposed targets (e.g., enzymes or receptors).
- Validate with cellular assays (e.g., IC₅₀ in cancer cell lines) to correlate structural changes with efficacy .
Q. What computational strategies predict the interaction of this compound with lipid bilayers?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
Force Fields : Apply CHARMM36 or Martini for lipid bilayer systems.
Embedding Analysis : Calculate free energy profiles (PMF) to determine partitioning behavior of the octadecyl chain .
- Key Findings :
- The long alkyl chain facilitates deep insertion into lipid membranes, potentially enhancing drug delivery .
Q. How to address discrepancies in thermal stability data during DSC (Differential Scanning Calorimetry) analysis?
- Methodological Answer :
- Controlled Experiments :
Heating Rate : Use 5°C/min (vs. 10°C/min) to detect subtle phase transitions.
Sample Purity : Re-purify via recrystallization (ethanol/water) to remove trace solvents affecting melting points .
- Data Interpretation :
- Compare DSC curves with TGA (Thermogravimetric Analysis) to distinguish melting from decomposition events .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for this compound in enzyme inhibition assays?
- Methodological Answer :
- Potential Causes :
Assay Conditions : pH (e.g., 7.4 vs. 6.5) alters protonation states of the nitro group.
Enzyme Source : Recombinant vs. native enzymes may have differing cofactor interactions .
- Resolution Strategy :
- Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and pre-equilibrate compounds in assay buffers for 30 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
